molecular formula C24H40O3 B15076562 Methyl 3-(hexadecyloxy)benzoate CAS No. 62443-21-4

Methyl 3-(hexadecyloxy)benzoate

Cat. No.: B15076562
CAS No.: 62443-21-4
M. Wt: 376.6 g/mol
InChI Key: DGSUCERRDKPGSO-UHFFFAOYSA-N
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Description

Methyl 3-(hexadecyloxy)benzoate is a benzoic acid derivative with a hexadecyloxy (C₁₆H₃₃O-) substituent at the meta position of the aromatic ring. This compound is characterized by its long alkyl chain, which confers significant hydrophobicity and lipid-membrane affinity. Its synthesis typically involves esterification and alkylation reactions, yielding a molecule with applications in drug delivery systems, membrane interaction studies, and materials science . The extended alkyl chain enhances lipophilicity, making it suitable for solubilizing hydrophobic drugs or embedding into lipid bilayers for structural studies.

Properties

CAS No.

62443-21-4

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 3-hexadecoxybenzoate

InChI

InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-23-19-17-18-22(21-23)24(25)26-2/h17-19,21H,3-16,20H2,1-2H3

InChI Key

DGSUCERRDKPGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hexadecyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: The process may include additional purification steps such as distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hexadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-(hexadecyloxy)benzoate is not well-documented. its effects are likely related to its ability to interact with lipid membranes due to its long alkyl chain. This interaction can disrupt membrane integrity and affect cellular processes .

Comparison with Similar Compounds

Alkyl Chain Length Variations

  • Methyl 3-(decyloxy)benzoate (C₁₀H₂₁O-):
    Shorter decyl chain reduces hydrophobicity (lower logP) compared to the hexadecyl variant, limiting its utility in lipid-rich environments. However, it exhibits better solubility in polar solvents .
  • Methyl 3-(dodecyloxy)benzoate (C₁₂H₂₅O-):
    Intermediate hydrophobicity between decyl and hexadecyl derivatives. Suitable for membrane studies requiring moderate lipid interaction .
  • This compound (C₁₆H₃₃O-): The extended hexadecyl chain maximizes hydrophobicity, enhancing compatibility with non-polar matrices (e.g., lipid bilayers) and sustained-release drug formulations .

Substitution Position and Multi-Substituted Derivatives

  • Methyl 4-(dodecyloxy)benzoate: Para-substitution alters molecular packing, reducing steric hindrance and improving crystallinity. This structural difference impacts applications in liquid crystal technology .
  • Methyl 3,4,5-tris(dodecyloxy)benzoate: Three dodecyloxy groups drastically increase solubility in non-polar solvents (e.g., hexane) compared to mono-substituted derivatives. This property is advantageous for formulating hydrophobic drug carriers .

Data Table: Comparative Properties of Selected Benzoate Derivatives

Compound Name Alkyl Chain Length Substitution Position Number of Chains Hydrophobicity (logP)* Key Applications
This compound C16 meta 1 8.9 Drug delivery, lipid membranes
Methyl 3-(dodecyloxy)benzoate C12 meta 1 7.2 Membrane interaction studies
Methyl 3-(decyloxy)benzoate C10 meta 1 5.8 Surfactant formulations
Methyl 4-(dodecyloxy)benzoate C12 para 1 7.1 Liquid crystal technology
Methyl 3,4,5-tris(dodecyloxy)benzoate C12 meta, para, para 3 10.5 Solubility enhancers in non-polar media

*Estimated logP values based on alkyl chain length and substituent effects .

Research Findings and Mechanistic Insights

Hydrophobicity and Drug Delivery

Studies demonstrate that this compound’s long alkyl chain increases its logP by ~30% compared to the dodecyl analog, enabling efficient partitioning into lipid bilayers. This property enhances its utility in liposomal drug delivery systems for sustained release .

Solubility Trade-offs

While longer alkyl chains improve hydrophobicity, they reduce aqueous solubility. For instance, this compound requires non-polar solvents (e.g., chloroform) for dissolution, whereas trisubstituted derivatives like methyl 3,4,5-tris(dodecyloxy)benzoate achieve higher solubility in such media due to multi-chain interactions .

Positional Isomer Effects

Meta-substitution in this compound introduces steric constraints that hinder crystalline packing compared to para-substituted analogs. This amorphous nature is beneficial for forming stable emulsions in drug formulations .

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